

# Analytical Method for Gedatolisib in Mouse Plasma

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## Compound Focus: Gedatolisib

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This protocol is adapted from a published research method for determining **gedatolisib** concentration in mouse plasma using LC-MS/MS [1] [2].

- **Principle:** The method involves a simple protein precipitation for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. **Idelalisib** is used as the internal standard (IS) to ensure accuracy and precision [1].
- **Key Advantages:** The method is characterized by its simplicity, sensitivity, and a short run time of 2.0 minutes, making it efficient for high-throughput analyses [1].

## Sample Preparation Procedure

The sample preparation uses a simple protein precipitation technique [1].

- Pipette **50 µL** of mouse plasma into a microcentrifuge tube.
- Add **10 µL** of the internal standard working solution (idelalisib).
- Add **200 µL** of acetonitrile as the precipitating solvent.
- Vortex the mixture vigorously for approximately 2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully collect the clear supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

## Instrumentation and Chromatographic Conditions

The following table summarizes the key instrumental parameters.

Parameter	Specification
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC Column	Atlantis dC18 column [1] [2]
Mobile Phase	Isocratic elution with 10 mM Ammonium Formate : Acetonitrile (30:70, v/v), both supplemented with 0.1% Formic Acid [1]
Flow Rate	0.7 mL/min [1]
Run Time	2.0 minutes [1]
Retention Time	Gedatolisib: ~0.80 min; Idelalisib (IS): ~0.95 min [1]
Mass Spectrometer	Triple Quadrupole
Ionization Mode	Electrospray Ionization (ESI), positive mode

| **MRM Transitions** | **Gedatolisib**:  $m/z$  616.40 → 488.20 Idelalisib (IS):  $m/z$  416.05 → 176.10 [1] |

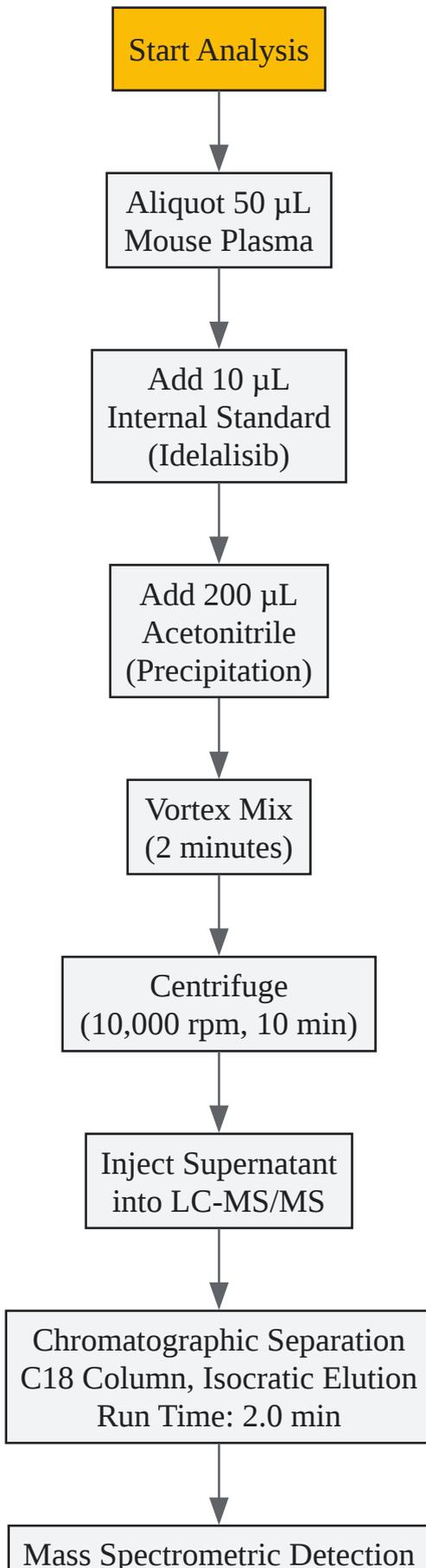
## Method Validation Summary

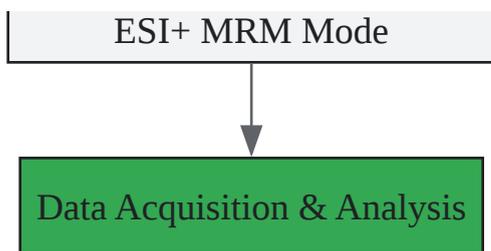
The method was validated according to US FDA bioanalytical method validation guidelines. The key performance characteristics are summarized below [1].

Validation Parameter	Result
Linear Range	1.33 - 2667 ng/mL [1]
Accuracy (Intra-day & Inter-day)	96 - 106% [1]

Validation Parameter	Result
<b>Stability</b>	Stable under a series of tested conditions (e.g., benchtop, autosampler) [1]

The workflow for the entire analytical process, from sample preparation to data analysis, can be visualized as follows:





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## Application in Preclinical Pharmacokinetics

The validated method has been successfully applied to a pharmacokinetic study in mice following intravenous administration [1].

- **Purpose:** The study demonstrated the method's practicality for determining pharmacokinetic parameters like concentration-time profile (AUC), half-life ( $t_{1/2}$ ), and clearance (CL) [1].
- **Outcome:** The study reported that **gedatolisib** showed a good intravenous profile when administered via a solution formulation [1].

## Research Context & Clinical Relevance

**Gedatolisib** (PF-05212384) is a potent dual inhibitor of PI3K and mTOR, key components in a signaling pathway frequently dysregulated in cancer [3] [4] [5]. Monitoring its plasma concentration is crucial for:

- **Preclinical Development:** Understanding the drug's exposure-response relationship, toxicity profile, and in vivo efficacy in animal models [3] [1].
- **Clinical Trials:** Informing dosing regimens in human studies. Clinical trials have used doses such as **180 mg administered intravenously once weekly** [6] [7]. The ability to accurately measure drug levels helps correlate exposure with both therapeutic effects and adverse events.

I hope this detailed protocol is helpful for your research. Should you require further information on the pharmacokinetic results or specific validation data points, feel free to ask.

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